molecular formula C22H19F3N4O2 B2596096 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide CAS No. 1190009-93-8

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide

Cat. No.: B2596096
CAS No.: 1190009-93-8
M. Wt: 428.415
InChI Key: HMYXUYFUEFBXHO-UHFFFAOYSA-N
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Description

3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

Preparation Methods

The synthesis of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide involves multiple steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the pyrimido[5,4-b]indole moiety. The final step involves the attachment of the propanamide group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include strong acids, bases, and specific catalysts.

Mechanism of Action

The mechanism of action of 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, inhibiting their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Compared to other indole derivatives, 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide stands out due to its unique structure and diverse biological activities. Similar compounds include:

Properties

IUPAC Name

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c1-13-5-6-17-16(9-13)19-20(28-17)21(31)29(12-27-19)8-7-18(30)26-11-14-3-2-4-15(10-14)22(23,24)25/h2-6,9-10,12,28H,7-8,11H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYXUYFUEFBXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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